Antibacterial agent 49
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H16N5NaO8S |
|---|---|
Molecular Weight |
425.35 g/mol |
IUPAC Name |
sodium [(2S,5R)-2-[5-(morpholine-4-carbonyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C13H17N5O8S.Na/c19-12(16-3-5-24-6-4-16)11-15-14-10(25-11)9-2-1-8-7-17(9)13(20)18(8)26-27(21,22)23;/h8-9H,1-7H2,(H,21,22,23);/q;+1/p-1/t8-,9+;/m1./s1 |
InChI Key |
KVOHOMCPAAWLAM-RJUBDTSPSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(=O)N4CCOCC4.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(=O)N4CCOCC4.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Spectrum of Activity of Antibacterial Agent 49 Against Gram-Negative Bacteria
Abstract
The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria necessitates the development of novel antimicrobial agents. This document details the in-vitro activity and characteristics of Antibacterial Agent 49 (hereafter "Agent 49"), a novel synthetic peptide deformylase inhibitor. Agent 49 demonstrates potent and broad-spectrum activity against a panel of clinically relevant Gram-negative pathogens, including difficult-to-treat species. This guide summarizes its spectrum of activity, outlines the experimental protocols used for its evaluation, and presents a putative mechanism of action. All data presented are intended for research and drug development professionals.
In-Vitro Spectrum of Activity
Agent 49 was tested against a diverse panel of recent clinical isolates of Gram-negative bacteria, including strains with defined resistance mechanisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard broth microdilution methods.
Potency Against Key Gram-Negative Pathogens
Quantitative data reveals that Agent 49 exhibits significant potency against major Gram-negative pathogens. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are summarized below.
Table 1: In-Vitro Activity of Agent 49 Against Gram-Negative Isolates
| Organism (n=100 isolates per) | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC/MIC Ratio* |
| Escherichia coli | 0.25 | 0.5 | 2 |
| Klebsiella pneumoniae (ESBL-neg) | 0.5 | 1 | 2 |
| Klebsiella pneumoniae (KPC-pos) | 1 | 4 | 2 |
| Pseudomonas aeruginosa | 2 | 8 | 4 |
| Acinetobacter baumannii (MDR) | 1 | 4 | 2 |
*MBC/MIC ratio was determined for the modal MIC value. An agent is typically considered bactericidal if the MBC/MIC ratio is ≤ 4.[1]
Time-Kill Kinetics
Time-kill assays were performed to assess the pharmacodynamic properties of Agent 49.[2][3] These studies demonstrate the rate and extent of bacterial killing over time. Agent 49 exhibited concentration-dependent bactericidal activity, defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.[2]
Table 2: Time-Kill Assay Results for Agent 49 at 4x MIC
| Organism | Initial Inoculum (CFU/mL) | Log10 Reduction at 4h | Log10 Reduction at 8h | Log10 Reduction at 24h |
| E. coli ATCC 25922 | 5.1 x 10⁵ | 2.8 | 3.5 | > 4.0 |
| K. pneumoniae BAA-1705 (KPC) | 4.9 x 10⁵ | 2.1 | 3.1 | 3.8 |
| P. aeruginosa PAO1 | 5.5 x 10⁵ | 1.5 | 2.5 | 3.1 |
Mechanism of Action: Inhibition of Protein Synthesis
Agent 49 functions by targeting a critical bacterial enzymatic process: protein synthesis.[4][5] Its primary target is peptide deformylase (PDF), an essential metalloenzyme in bacteria that removes the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of PDF leads to the accumulation of non-functional, formylated proteins, which disrupts cellular processes and ultimately results in bacterial cell death.[4][6]
Caption: Putative mechanism of action for Agent 49 in Gram-negative bacteria.
Experimental Protocols
Standardized methodologies were employed to ensure data accuracy and reproducibility. The following section details the core experimental protocols.
General Experimental Workflow
The evaluation of Agent 49 followed a structured, multi-stage process, from initial screening to detailed characterization of its bactericidal activity.
Caption: High-level workflow for the in-vitro evaluation of Agent 49.
Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Determination
MIC and MBC values were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Inoculum Preparation: A suspension of each bacterial isolate was prepared in sterile saline and adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] This suspension was then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
Drug Dilution: Agent 49 was serially diluted (2-fold) in CAMHB in 96-well microtiter plates to achieve a range of final concentrations.
-
Incubation: The inoculated plates were incubated at 37°C for 18-24 hours in ambient air.
-
MIC Reading: The MIC was recorded as the lowest concentration of Agent 49 that completely inhibited visible bacterial growth.[8]
-
MBC Determination: To determine the MBC, a 10 µL aliquot from each well showing no visible growth (at and above the MIC) was sub-cultured onto a drug-free Mueller-Hinton Agar (MHA) plate.[7][9] Plates were incubated at 37°C for 24 hours.
-
MBC Reading: The MBC was defined as the lowest concentration that resulted in a ≥99.9% (≥3-log10) reduction in CFU/mL from the initial inoculum count.[1][7][9]
Time-Kill Kinetics Assay
Time-kill assays were performed according to CLSI M26-A guidelines.[1][3]
-
Preparation: Test tubes containing CAMHB with Agent 49 at concentrations of 1x, 2x, 4x, and 8x the predetermined MIC were prepared. A growth control tube without the agent was also included.
-
Inoculation: Tubes were inoculated with a mid-logarithmic phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: The tubes were incubated at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots were removed, serially diluted in sterile saline, and plated onto MHA plates to determine the viable bacterial count (CFU/mL).[10]
-
Data Analysis: The log10 CFU/mL was plotted against time for each concentration. Bactericidal activity was defined as a ≥3-log10 reduction in the viable count compared to the initial inoculum.[2][3]
Conclusion
This compound demonstrates potent in-vitro bactericidal activity against a broad spectrum of clinically significant Gram-negative bacteria, including multidrug-resistant strains. Its mechanism of action, targeting the essential bacterial enzyme peptide deformylase, represents a promising avenue for combating antimicrobial resistance. Further pre-clinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.
References
- 1. qlaboratories.com [qlaboratories.com]
- 2. emerypharma.com [emerypharma.com]
- 3. scribd.com [scribd.com]
- 4. microbenotes.com [microbenotes.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. protocols.io [protocols.io]
- 9. microchemlab.com [microchemlab.com]
- 10. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
In Vitro Antibacterial Profile of "Antibacterial Agent 49": A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antibacterial activity of "Antibacterial agent 49," a novel compound identified as "example 12" in patent WO2013030735A1. The document summarizes the available quantitative data, details the experimental protocols for its evaluation, and visualizes the workflow for assessing its antibacterial efficacy.
Quantitative Antibacterial Activity
The in vitro antibacterial potency of "this compound" was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The results of this analysis are presented in Table 1.
| Bacterial Strain | Abbreviation | Type | MIC (µg/mL) |
| Staphylococcus aureus 9144 | S. aureus | Gram-positive | 0.25 |
| Enterococcus faecalis 29212 | E. faecalis | Gram-positive | 1 |
| Streptococcus pneumoniae 49619 | S. pneumoniae | Gram-positive | 0.06 |
| Moraxella catarrhalis 49143 | M. catarrhalis | Gram-negative | 0.25 |
| Haemophilus influenzae 49247 | H. influenzae | Gram-negative | 1 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for "this compound" was performed using the broth microdilution method, a standardized and widely accepted technique for assessing the susceptibility of bacteria to antimicrobial agents.
1. Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar plates and incubated under suitable conditions to achieve logarithmic growth. Colonies were then suspended in a sterile saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to a bacterial concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension was further diluted to achieve the final desired inoculum concentration for the assay.
2. Broth Microdilution Assay: The assay was conducted in 96-well microtiter plates. "this compound" was serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations. Each well was then inoculated with the prepared bacterial suspension. The plates were incubated at 35-37°C for 16-20 hours in ambient air.
3. Determination of MIC: Following incubation, the microtiter plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of "this compound" that completely inhibited visible growth of the bacteria.
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the in vitro evaluation of the antibacterial activity of "this compound."
Disclaimer: This document is intended for informational purposes for a technical audience. The data presented is based on the information available in the referenced patent document. Further independent research and verification are recommended.
The Discovery and Isolation of Antibacterial Agent 49 (Octapeptin): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Antibacterial agent 49, also known as EM 49 and more formally as octapeptin. This lipopeptide antibiotic, produced by Bacillus circulans, has garnered renewed interest for its potent activity against multidrug-resistant Gram-negative bacteria. This whitepaper details the original fermentation and purification protocols, summarizes its antimicrobial efficacy through extensive quantitative data, and elucidates its mechanism of action on the bacterial cell membrane. All experimental methodologies are presented in detail, and key processes are visualized through workflow and pathway diagrams to facilitate a deeper understanding for research and development applications.
Introduction
First reported in the 1970s, this compound (EM 49/octapeptin) is a cyclic lipopeptide antibiotic with a broad spectrum of activity.[1] It is notably effective against Gram-negative bacteria, including strains resistant to other antibiotics.[2] The molecule consists of a cyclic heptapeptide core and a fatty acid side chain, a structure that contributes to its potent membrane-disrupting capabilities.[2][3] This document serves as a technical guide, consolidating historical data with recent findings to provide a thorough resource for researchers exploring the therapeutic potential of this antibiotic class.
Discovery and Isolation
The initial discovery and isolation of this compound were described by Meyers et al. in 1973. The producing organism, a strain of Bacillus circulans, was identified through screening of soil isolates for antimicrobial activity. The following sections detail the fermentation and isolation protocols as derived from the original publications.
Fermentation Protocol
The production of this compound is achieved through submerged fermentation of Bacillus circulans.
2.1.1. Culture and Inoculum Development:
-
A lyophilized culture of the selected Bacillus circulans strain is used to inoculate a seed medium.
-
Seed Medium Composition: Cerelose (1%), Brown-Forman Solubles (1%), and tap water.
-
The seed culture is incubated at 28°C for 24 hours on a rotary shaker.
2.1.2. Production Fermentation:
-
A portion of the seed culture is used to inoculate the production medium.
-
Production Medium Composition: Cerelose (1.5%), Brown-Forman Solubles (1.5%), and tap water.
-
Fermentation is carried out in shake flasks or larger fermentors at 28°C for 72-96 hours with aeration.
-
Antibiotic production is monitored using a suitable bioassay, typically against a sensitive strain of Pseudomonas aeruginosa.
Isolation and Purification Protocol
The isolation of this compound from the fermentation broth involves a multi-step extraction and chromatographic process.
2.2.1. Broth Extraction:
-
The whole fermentation broth is acidified to pH 2.0 with hydrochloric acid.
-
The acidified broth is then extracted with n-butanol.
-
The butanol extract, containing the active agent, is concentrated under vacuum.
2.2.2. Purification:
-
The concentrated butanol extract is further purified using a silica gel column.
-
Elution is performed with a chloroform-methanol gradient.
-
Fractions are collected and assayed for activity. Active fractions are pooled and concentrated.
-
Final purification is achieved by precipitation from the concentrated active fraction by the addition of a non-polar solvent like ether.
-
The resulting precipitate is collected and dried to yield the purified this compound.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity of octapeptins has been evaluated against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for octapeptin C4, a representative member of this class, against various Gram-positive and Gram-negative bacteria.
| Bacterial Species | Strain Designation | Polymyxin Susceptibility | Octapeptin C4 MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | ATCC 27853 | Susceptible | 4-16 | [2] |
| Pseudomonas aeruginosa | Clinical Isolate | Resistant | 0.5-32 | [2] |
| Acinetobacter baumannii | ATCC 19606 | Susceptible | >32 | [2] |
| Acinetobacter baumannii | Clinical Isolate | Resistant | 0.5-32 | [2] |
| Klebsiella pneumoniae | ATCC 13883 | Susceptible | 4-16 | [2] |
| Klebsiella pneumoniae | Clinical Isolate | Resistant | 0.5-32 | [2] |
| Enterobacter cloacae | ATCC 13047 | Susceptible | 4-16 | [2] |
| Staphylococcus aureus | ATCC 29213 | N/A | 4-16 | [2] |
| Enterococcus faecium | ATCC 19434 | N/A | 4-16 | [2] |
Mechanism of Action
This compound exerts its bactericidal effect by targeting and disrupting the bacterial cell membrane. The primary mechanism involves the electrostatic interaction of the positively charged diaminobutyric acid residues of the antibiotic with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to increased membrane permeability.
Experimental Protocols for Mechanism of Action Studies
4.1.1. Outer Membrane Permeabilization Assay (NPN Uptake Assay):
-
Bacterial cells are grown to mid-log phase and harvested by centrifugation.
-
The cells are washed and resuspended in a suitable buffer (e.g., HEPES buffer).
-
The fluorescent probe N-(1-naphthyl)phenylenediamine (NPN) is added to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.
-
This compound is added to the suspension at various concentrations.
-
The increase in fluorescence is monitored over time using a fluorometer. A rapid increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.
4.1.2. Cellular ATP Leakage Assay:
-
Bacterial cells are prepared as in the permeabilization assay.
-
The cells are treated with different concentrations of this compound.
-
At various time points, aliquots of the cell suspension are centrifuged to separate the cells from the supernatant.
-
The concentration of ATP in the supernatant is measured using a commercially available luciferin-luciferase-based ATP assay kit.
-
An increase in extracellular ATP indicates leakage from the cytoplasm due to membrane damage.
Conclusion
This compound (octapeptin) represents a promising class of antibiotics with a potent mechanism of action against bacterial membranes, making it a valuable candidate for combating antibiotic-resistant infections. The detailed protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development efforts. The unique ability of octapeptins to circumvent some common resistance mechanisms warrants continued investigation into their therapeutic potential. This document aims to serve as a catalyst for such endeavors by providing a clear and comprehensive technical resource.
References
- 1. EM49, A NEW PEPTIDE ANTIBIOTIC [jstage.jst.go.jp]
- 2. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the interaction of octapeptin A3 with model bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interactions of Antibacterial Agent 49 (Octapeptin) with Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial agent 49, also known as octapeptin or EM 49, with a specific focus on its interaction with bacterial membranes. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the agent's mechanism of action and relevant experimental workflows.
Core Concepts: Mechanism of Action
This compound is a membrane-active cyclic lipopeptide antibiotic. Its primary mode of action is the disruption of the bacterial cytoplasmic membrane's integrity and function. This disruption leads to a cascade of events that ultimately result in bacterial cell death.
The proposed mechanism involves an initial electrostatic interaction between the cationic peptide and the negatively charged components of the bacterial membrane, such as phospholipids. Following this binding, the lipophilic portion of the molecule inserts into the lipid bilayer, leading to a disorganization of the membrane structure. This disruption manifests in several key ways:
-
Increased Membrane Permeability: The agent's presence compromises the selective permeability of the membrane, allowing for the uncontrolled passage of ions and small molecules.
-
Depolarization of Membrane Potential: The disruption of the ion gradient leads to a collapse of the transmembrane potential, a critical component of bacterial energy metabolism.
-
Inhibition of Respiration: At higher concentrations, octapeptin has been shown to inhibit bacterial respiration.
-
Depletion of ATP: The collapse of the proton motive force and disruption of cellular processes lead to a significant decrease in the intracellular ATP pool.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action for this compound.
Quantitative Data
The following tables summarize the in vitro activity of various octapeptins against a range of bacterial strains. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of Octapeptins Against Various Bacterial Strains
| Organism | Strain | Octapeptin C4 (µg/mL) | Polymyxin B (µg/mL) | Colistin (µg/mL) |
| P. aeruginosa | ATCC 27853 | 4 | 1 | 0.5 |
| P. aeruginosa | FADDI-PA070 (polymyxin-resistant) | 4 | >128 | >128 |
| A. baumannii | ATCC 19606 | 16 | 0.5 | 0.5 |
| A. baumannii | FADDI-AB030 (polymyxin-resistant) | 8 | 64 | 64 |
| K. pneumoniae | ATCC 13883 | 8 | 0.5 | 0.25 |
| K. pneumoniae | FADDI-KP019 (polymyxin-resistant) | 8 | 128 | 128 |
| E. faecium | ATCC 19434 | 4 | >128 | >128 |
| S. aureus | ATCC 29213 | 8 | >128 | >128 |
Data compiled from multiple sources.
Table 2: Time-Kill Kinetics of Octapeptin C4 against Polymyxin-Resistant P. aeruginosa FADDI-PA070
| Concentration | Time (hours) | Log10 CFU/mL Reduction |
| 4 µg/mL | 2 | ~4 |
| 4 µg/mL | 6 | ~4 |
| 32 µg/mL | 0.5 | ~6 |
| 32 µg/mL | 6 | ~6 (no regrowth) |
Data represents approximate values from published time-kill curves.
Experimental Protocols
This section details the methodologies for key experiments used to study the interaction of this compound with bacterial membranes.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
-
The following diagram outlines the workflow for MIC determination.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Measurement of Bacterial Membrane Potential
Changes in bacterial membrane potential can be assessed using fluorescent dyes that respond to the electrical potential across the membrane.
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth.
-
Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS). Resuspend the cells in the same buffer to a defined optical density.
-
Dye Loading: Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the bacterial suspension and incubate in the dark to allow the dye to equilibrate across the membrane.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
Addition of Agent 49: Add this compound to the cell suspension at the desired concentration.
-
Kinetic Measurement: Immediately begin recording the change in fluorescence over time. Depolarization of the membrane will cause a change in the fluorescence signal.
-
Controls: Include a negative control (untreated cells) and a positive control (cells treated with a known depolarizing agent like valinomycin or CCCP).
The following diagram illustrates the experimental workflow for measuring membrane potential.
Caption: Workflow for bacterial membrane potential measurement.
Determination of Intracellular ATP Levels
The intracellular concentration of ATP is a key indicator of cell viability and metabolic activity. A common method for ATP determination is the luciferin-luciferase bioluminescence assay.
Protocol:
-
Bacterial Treatment:
-
Grow the bacterial culture to the desired growth phase.
-
Expose the bacteria to different concentrations of this compound for specific time intervals.
-
-
ATP Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells to release the intracellular ATP. This can be achieved using various methods, including chemical lysis (e.g., with a suitable detergent) or physical disruption.
-
-
Bioluminescence Assay:
-
Prepare a luciferin-luciferase reagent mixture according to the manufacturer's instructions.
-
Add the bacterial lysate (containing ATP) to the reagent mixture.
-
The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.
-
-
Measurement and Quantification:
-
Measure the light output (luminescence) using a luminometer.
-
The amount of light produced is directly proportional to the amount of ATP present.
-
Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known concentrations of ATP.
-
The following diagram outlines the workflow for determining intracellular ATP levels.
Caption: Workflow for intracellular ATP determination.
Interaction with Bacterial Signaling Pathways
While this compound's primary target is the bacterial membrane, its disruptive action can indirectly trigger bacterial stress response signaling pathways. Bacteria possess sophisticated systems to sense and respond to envelope damage.
The Cpx two-component system and the sigma E (σE) extracytoplasmic stress response are key pathways in Gram-negative bacteria that are activated by perturbations of the cell envelope. These systems upregulate genes involved in repairing membrane damage, folding and degrading misfolded proteins, and modifying the cell envelope to mitigate stress. It is plausible that the membrane damage induced by octapeptin activates these general stress responses as a survival mechanism for the bacteria.
Furthermore, studies on the development of resistance to octapeptins have identified mutations in genes such as mlaD, mlaF, and pqiB. These genes are involved in maintaining the asymmetry of the outer membrane and in phospholipid transport. This suggests that bacteria can adapt to the presence of octapeptin by altering their membrane composition and trafficking, which is a response to the membrane-damaging effects of the antibiotic rather than a direct manipulation of a signaling pathway by the drug itself.
The following diagram depicts the relationship between membrane damage and the activation of envelope stress responses.
Caption: Indirect activation of bacterial envelope stress responses.
Bacterial Resistance to Antibacterial Agent 49: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 49, an early designation for the membrane-active peptide antibiotic now known as octapeptin, represents a class of lipopeptide antibiotics that exhibit potent bactericidal activity, particularly against Gram-negative bacteria. The primary mechanism of action of octapeptin is the disruption of the bacterial cytoplasmic membrane's selective ion permeability. It interacts with the negatively charged components of the bacterial cell envelope, leading to membrane destabilization, leakage of cellular contents, and ultimately, cell death.[1][2] Despite their efficacy, the emergence of bacterial resistance poses a significant threat to the clinical utility of all antibiotics, including lipopeptides. This technical guide provides an in-depth overview of the core mechanisms by which bacteria develop resistance to agents like octapeptin, with a focus on the analogous and well-documented resistance to polymyxins.
Core Resistance Mechanisms
Bacterial resistance to lipopeptide antibiotics is primarily achieved through two main strategies: alteration of the drug target to prevent binding and reduction of the intracellular drug concentration.
Modification of the Bacterial Cell Envelope
The primary target of cationic lipopeptide antibiotics is the negatively charged outer membrane of Gram-negative bacteria and the cell wall/membrane of Gram-positive bacteria. Consequently, structural modifications that reduce this negative charge are a key resistance strategy.
In Gram-Negative Bacteria: Lipopolysaccharide (LPS) Modification
The lipopolysaccharide (LPS) layer of the outer membrane is the initial binding site for lipopeptide antibiotics. Resistance is commonly conferred by enzymatic modifications of the Lipid A component of LPS, which reduce its net negative charge and thereby decrease its affinity for the positively charged antibiotic.[3] This is often regulated by two-component systems such as PhoP/PhoQ and PmrA/PmrB, which respond to environmental signals like low magnesium levels or the presence of the antibiotic itself.
Key modifications include:
-
Addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N): This modification is catalyzed by the products of the arn operon.
-
Addition of phosphoethanolamine (pEtN): This is mediated by enzymes such as PmrC. In recent years, plasmid-mediated resistance through mcr genes, which also encode phosphoethanolamine transferases, has become a major clinical concern.[4]
Some highly resistant strains of Acinetobacter baumannii have been shown to completely lose their LPS, thereby removing the primary target of the antibiotic.[3]
In Gram-Positive Bacteria: Teichoic Acid and Phospholipid Modification
In Gram-positive bacteria, which lack an outer membrane, resistance to cationic antimicrobial peptides involves modifications to the teichoic acids in the cell wall and phospholipids in the cell membrane.
-
D-alanylation of Teichoic Acids: The incorporation of positively charged D-alanine residues into the teichoic acid polymers, mediated by the dlt operon, reduces the net negative charge of the cell wall, repelling cationic antibiotics.
-
Modification of Membrane Phospholipids: The MprF protein is responsible for the synthesis and translocation of lysyl-phosphatidylglycerol, a positively charged phospholipid, to the outer leaflet of the cytoplasmic membrane. This increases the positive charge of the membrane surface, leading to electrostatic repulsion of cationic lipopeptides like daptomycin.
Efflux Pumps
Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[3][5] Overexpression of these pumps can lead to a significant decrease in the intracellular concentration of an antibacterial agent, rendering it less effective. While some efflux pumps are specific for certain drugs, multidrug resistance (MDR) pumps can extrude a broad spectrum of antibiotics. In the context of lipopeptide resistance, efflux pumps can contribute to reduced susceptibility, although they are often considered a secondary mechanism compared to membrane modifications.[3]
Quantitative Data on Resistance
The development of resistance is quantitatively measured by the increase in the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize typical MIC values for susceptible and resistant strains of clinically relevant bacteria against related lipopeptide antibiotics.
| Antibiotic | Bacterial Species | Strain Type | MIC Range (µg/mL) | Key Resistance Mechanism |
| Polymyxin B | Klebsiella pneumoniae | Susceptible | 0.5 - 2 | Unmodified LPS |
| Polymyxin B | Klebsiella pneumoniae | Resistant | 4 - >128 | LPS modification (e.g., mcr-1, mgrB mutation) |
| Daptomycin | Staphylococcus aureus | Susceptible | ≤ 1 | Unmodified cell envelope |
| Daptomycin | Staphylococcus aureus | Non-susceptible | 2 - 4 | mprF mutations, cell wall thickening |
Table 1: Representative MIC values for Polymyxin B against Klebsiella pneumoniae.[4][6][7][8]
Table 2: Representative MIC values for Daptomycin against Staphylococcus aureus.[1][9][10][11]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution
Principle: This method determines the lowest concentration of an antibiotic that inhibits the growth of a microorganism in a liquid medium.
Protocol:
-
Prepare a stock solution of the antibacterial agent in an appropriate solvent.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[8]
Analysis of Lipid A Modification
Method: Lipid A Extraction followed by Mass Spectrometry
Principle: This protocol allows for the isolation and structural characterization of Lipid A to identify modifications that confer resistance.
Protocol:
-
Lipid A Extraction: a. Grow a bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation. b. Resuspend the cell pellet in a single-phase Bligh-Dyer mixture (chloroform:methanol:water at 1:2:0.8, v/v) to lyse the cells and extract lipids. c. Pellet the LPS by centrifugation and resuspend it in a sodium acetate buffer with SDS. d. Hydrolyze the LPS to cleave Lipid A from the core oligosaccharide by heating at 100°C. e. Perform a two-phase Bligh-Dyer extraction to separate the hydrophobic Lipid A into the lower chloroform phase. f. Evaporate the chloroform to obtain the purified Lipid A.[3]
-
Mass Spectrometry Analysis (MALDI-TOF): a. Dissolve the extracted Lipid A in a chloroform:methanol (1:1, v/v) solution. b. Mix the Lipid A solution with a suitable matrix (e.g., dihydroxybenzoic acid). c. Spot the mixture onto a MALDI target plate and allow it to dry. d. Analyze the sample in a MALDI-TOF mass spectrometer in negative ion mode. e. The resulting mass spectrum will show peaks corresponding to the different molecular species of Lipid A, allowing for the identification of mass shifts due to modifications like the addition of L-Ara4N or pEtN.[12][13]
Assessment of Efflux Pump Activity
Method: Ethidium Bromide-Agar Cartwheel Method
Principle: This is a simple phenotypic assay to screen for efflux pump activity. Ethidium bromide (EtBr) is a fluorescent substrate for many MDR efflux pumps. Bacteria with active efflux will pump out EtBr, resulting in lower fluorescence compared to strains with inhibited or no efflux activity.
Protocol:
-
Prepare Trypticase Soy Agar (TSA) plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 1.5, 2.0 mg/L).
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, streak the bacterial isolates from the edge to the center of the EtBr-containing plates in a "cartwheel" pattern. Include a known susceptible strain as a negative control.
-
Incubate the plates at 37°C for 16-18 hours, protected from light.
-
Examine the plates under a UV transilluminator.
-
The minimum concentration of EtBr that produces fluorescence of the bacterial mass is recorded. Strains with active efflux pumps will show less fluorescence at higher EtBr concentrations compared to the control strain.[2][5][14][15]
Visualizing Resistance Pathways and Workflows
Caption: Signaling pathway for LPS modification-mediated resistance in Gram-negative bacteria.
Caption: Workflow for investigating bacterial resistance mechanisms.
Caption: Core logical relationships in lipopeptide antibiotic resistance.
References
- 1. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 3. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymyxin resistance in Klebsiella pneumoniae: multifaceted mechanisms utilized in the presence and absence of the plasmid-encoded phosphoethanolamine transferase gene mcr-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanism of Polymyxin Resistance in Multidrug-Resistant Klebsiella pneumoniae and Escherichia coli Isolates from Henan Province, China: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of polymyxin B AUC/MIC ratio for dose optimization in patients with carbapenem-resistant Klebsiella pneumoniae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Daptomycin Non-Susceptible Staphylococcus aureus for Stability, Population Profiles, mprF Mutations, and Daptomycin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. seq.es [seq.es]
- 12. Frontiers | Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. ijcrr.com [ijcrr.com]
- 15. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill kinetics assay is a crucial in vitro method used to assess the pharmacodynamic properties of a novel antimicrobial compound. This assay evaluates the rate and extent of bacterial killing over time when exposed to a specific antibacterial agent. The data generated from these studies are essential for characterizing the antimicrobial activity, determining whether an agent is bactericidal or bacteriostatic, and understanding its concentration-dependent or time-dependent killing effects.[1][2] This application note provides a detailed protocol for performing a time-kill kinetics assay for a novel compound, designated here as "Antibacterial Agent 49."
Bactericidal activity is generally defined as a reduction in the initial bacterial inoculum by ≥3-log10 colony-forming units (CFU)/mL (99.9% killing) at a specified time point.[1] In contrast, a bacteriostatic agent inhibits bacterial growth, maintaining the initial inoculum level.[1] This protocol is based on established methodologies and provides a framework for the evaluation of "this compound."[3][4]
Data Presentation
The results of a time-kill kinetics assay are typically presented as a semi-logarithmic plot of log10 CFU/mL versus time. Additionally, the data can be summarized in a tabular format for clear comparison of the different concentrations tested against the growth control.
Table 1: Hypothetical Time-Kill Kinetics Data for this compound against a Bacterial Strain
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.8 | 5.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.9 | 5.3 | 4.8 | 4.1 | 3.2 |
| 6 | 8.5 | 5.1 | 4.2 | 3.5 | 2.5 |
| 8 | 9.1 | 5.0 | 3.8 | 2.9 | <2.0 (Limit of Detection) |
| 24 | 9.5 | 6.2 (Regrowth) | 4.5 (Regrowth) | 3.1 | <2.0 (Limit of Detection) |
Experimental Protocols
This section outlines the detailed methodology for conducting a time-kill kinetics assay for "this compound."
Materials
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[3]
-
Sterile saline (0.9%) or phosphate-buffered saline (PBS)[5]
-
Tryptic Soy Agar (TSA) or other suitable solid agar medium
-
Sterile test tubes or flasks
-
Shaking incubator set to 35-37°C[3]
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Spiral plater or materials for manual spread plating
-
Colony counter
Procedure
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking (e.g., 200 rpm) for 2-4 hours to achieve a mid-logarithmic growth phase.[3]
-
Adjust the bacterial suspension with fresh CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the adjusted suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[3]
-
-
Preparation of Test Concentrations:
-
Prepare serial dilutions of the "this compound" stock solution in CAMHB to achieve final concentrations equivalent to 0.5x, 1x, 2x, and 4x the previously determined Minimum Inhibitory Concentration (MIC).
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibacterial agent.
-
-
Time-Kill Assay Execution:
-
Dispense the appropriate volume of the prepared bacterial inoculum and the different concentrations of "this compound" into sterile test tubes.
-
Ensure the final volume in each tube is the same.
-
Incubate all tubes at 37°C with constant agitation.[3]
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.[3][6]
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS to obtain countable colony numbers.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in the time-kill kinetics assay.
Caption: Workflow of the Time-Kill Kinetics Assay.
Caption: Conceptual Diagram of Antimicrobial Activity.
References
Application Notes and Protocols: Delivery Systems for Targeted Antibacterial Therapy
Introduction
The rise of antibiotic resistance necessitates the development of novel therapeutic strategies that can enhance the efficacy of existing antibacterial agents and minimize side effects. Targeted drug delivery systems offer a promising approach to increase the concentration of antimicrobial agents at the site of infection, thereby improving therapeutic outcomes while reducing systemic toxicity. This document provides an overview of various delivery systems for targeted antibacterial therapy, including detailed protocols for their preparation and characterization, and summarizes key quantitative data for comparative analysis.
I. Nanoparticle-Based Delivery Systems
Nanoparticles (NPs) are a versatile platform for the targeted delivery of antibacterial agents due to their small size, large surface area-to-volume ratio, and the ability to be functionalized for specific targeting.[1][2] Various types of nanoparticles, including polymeric nanoparticles, liposomes, solid lipid nanoparticles, and metallic nanoparticles, have been explored for encapsulating and delivering antibiotics.
A. Polymeric Nanoparticles (e.g., PLGA)
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for encapsulating both hydrophilic and hydrophobic drugs.[3]
Table 1: Quantitative Data for PLGA-Encapsulated Antibiotics
| Antibiotic | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release (at 24h) | Reference |
| Gentamicin | 200-300 | 60-80 | 5-10 | ~40% | [3] |
| Ciprofloxacin | 150-250 | 70-90 | 8-15 | ~50% | [4] |
| Vancomycin | 250-400 | 50-70 | 3-8 | ~35% | [4] |
Experimental Protocol: Preparation of Antibiotic-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Oil Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the desired antibiotic in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of a surfactant (e.g., polyvinyl alcohol - PVA) in deionized water.
-
Emulsification: Add the oil phase dropwise to 20 mL of the aqueous phase while sonicating on an ice bath. Sonicate for 2-3 minutes at 60-70% amplitude to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 3-4 hours to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours for long-term storage.
Workflow for PLGA Nanoparticle Preparation
References
- 1. Antimicrobial nanoparticles: current landscape and future challenges - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00032C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel delivery systems for controlled release of bacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Antibacterial Therapy: Focus on Stimuli-Responsive Drug-Delivery Systems and Therapeutic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application of "Antibacterial Agent 49" in Agricultural or Veterinary Science: Information Not Publicly Available
Despite a comprehensive search for "Antibacterial agent 49" and its potential applications in agricultural or veterinary science, no publicly available scientific literature, application notes, or experimental data could be located.
"this compound" is referenced in chemical supplier databases, such as MedChemExpress, with the catalog number HY-139766.[1][2] These sources identify the compound as "example 12" from patent WO2013030735A1.[1][2][3][4][5] However, the product descriptions consistently state "No Development Reported," indicating a lack of published research or clinical development for this specific agent.[6]
Further investigation into the patent itself and searches for studies related to this specific compound have not yielded any information regarding its use, efficacy, or mechanism of action in agricultural or veterinary contexts. The term "antibacterial agent" appears in various scientific articles, but in these instances, "" is a citation number pointing to a different, unrelated antibacterial agent within the context of that specific paper.
The detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams requested for "this compound" in the fields of agricultural and veterinary science cannot be provided at this time due to the absence of published research on this particular chemical compound. The substance appears to be a patented but largely unstudied entity in the public domain. Without foundational scientific studies, the creation of the requested detailed documentation is not possible.
References
Troubleshooting & Optimization
"Antibacterial agent 49" solubility and stability issues in aqueous solutions
Technical Support Center: Antibacterial Agent 49
Disclaimer: "this compound" (AA-49) is a hypothetical compound name used for illustrative purposes in this guide. The information, data, and protocols provided are based on the known challenges associated with novel antibacterial agents, particularly those in the fluoroquinolone class, which frequently present solubility and stability issues in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound (AA-49)?
A1: The aqueous solubility of AA-49 is generally low and highly dependent on the pH of the solution. As an amphoteric molecule, similar to many fluoroquinolones, its solubility is lowest near its isoelectric point (typically in the pH range of 6.0-8.0) and increases significantly in both acidic (pH < 6) and alkaline (pH > 8.5) conditions.[1][2][3] For practical purposes, achieving concentrations above 1 mg/mL in neutral aqueous buffers without the use of co-solvents can be challenging.
Q2: I am observing precipitation or cloudiness in my AA-49 stock solution. What is the cause?
A2: Precipitation is a common issue and can be attributed to several factors:
-
Concentration: The concentration of your solution may exceed the solubility limit of AA-49 under the given conditions (e.g., pH, temperature).
-
pH: If the pH of your aqueous solution is near the isoelectric point of AA-49, its solubility will be at its minimum, leading to precipitation.[2][3]
-
Temperature: While a modest increase in temperature can sometimes improve solubility for some fluoroquinolones, sudden cooling of a saturated solution can cause the compound to crash out.[4]
-
Solvent Choice: If you are preparing a stock in an organic solvent like DMSO and then diluting it into an aqueous buffer, poor mixing or a high percentage of the organic solvent can cause the compound to precipitate.
Q3: How stable is AA-49 in aqueous solutions and how should I store them?
A3: AA-49 is susceptible to degradation under certain conditions. The primary stability concerns are:
-
Hydrolysis: Stability can be pH-dependent. It is crucial to determine the optimal pH range for storage to minimize hydrolytic degradation.
-
Photodegradation: Like many quinolone-based compounds, AA-49 is sensitive to light.[5][6][7][8] Exposure to ambient or UV light can lead to the formation of photoproducts and a subsequent loss of antibacterial activity.[6]
Storage Recommendations:
-
Short-term (≤ 1 week): Store aqueous solutions at 2-8°C, protected from light (e.g., in amber vials or wrapped in aluminum foil).
-
Long-term: For long-term storage, it is recommended to store solutions frozen at -20°C or -80°C. However, it is essential to perform freeze-thaw stability studies to ensure the compound does not degrade or precipitate upon thawing. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q4: Can I use Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution of AA-49?
A4: Yes, DMSO is a common solvent for creating high-concentration stock solutions of poorly soluble compounds like AA-49. However, it is critical to be aware of the following:
-
Final DMSO Concentration: When diluting the DMSO stock into your aqueous experimental medium (e.g., cell culture media, buffer), ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in your assay.
-
Precipitation upon Dilution: Rapidly adding the DMSO stock to the aqueous medium without vigorous mixing can cause localized high concentrations of AA-49, leading to precipitation. It is advisable to add the stock solution dropwise while vortexing the aqueous medium.
Troubleshooting Guides
Problem 1: AA-49 powder is not dissolving in my aqueous buffer.
| Possible Cause | Suggested Solution |
| pH is suboptimal | The pH of your buffer is likely near the isoelectric point of AA-49. Adjust the pH of the solution. For many quinolones, solubility increases at pH values below 6.0 or above 8.5.[1][2][3] Try preparing the solution in a buffer with a more acidic or alkaline pH. |
| Concentration is too high | You may be attempting to prepare a solution that exceeds the intrinsic solubility of AA-49. Try preparing a more dilute solution. Refer to the solubility data table below for guidance. |
| Insufficient mixing/agitation | Ensure the solution is being adequately mixed. Use a magnetic stirrer or vortex mixer. Gentle warming (e.g., to 37°C) can sometimes aid dissolution, but be cautious as excessive heat can cause degradation.[4] |
| Poor wettability of the powder | For some hydrophobic powders, initial wetting can be difficult.[9] Try adding a small amount of a suitable organic solvent (e.g., DMSO, ethanol) to wet the powder before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
Problem 2: My AA-49 solution shows a loss of antibacterial activity over time.
| Possible Cause | Suggested Solution |
| Photodegradation | AA-49 is likely degrading due to light exposure.[5][6][7][8] Always prepare, handle, and store solutions in light-protected conditions (amber vials, foil wrapping).[6] |
| Chemical Degradation (e.g., Hydrolysis) | The pH of your storage buffer may not be optimal for stability. Perform a stability study to determine the ideal pH for storage. Always prepare fresh solutions for critical experiments or use appropriately stored frozen aliquots. |
| Adsorption to container surfaces | Highly hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in the solution. If this is suspected, consider using low-adsorption plasticware or glass containers. |
| Repeated Freeze-Thaw Cycles | The compound may be degrading or precipitating with each freeze-thaw cycle. Prepare single-use aliquots of your stock solution to avoid this issue. |
Data Presentation
Table 1: Solubility Profile of AA-49 in Various Solvents
| Solvent / Buffer | pH | Temperature (°C) | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | 25 | < 0.1 |
| 0.1 M HCl | 1.0 | 25 | > 10 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | ~0.2 |
| 0.1 M NaOH | 13.0 | 25 | > 15 |
| DMSO | N/A | 25 | > 50 |
| Ethanol (95%) | N/A | 25 | ~5 |
Table 2: Stability of AA-49 (1 mg/mL in PBS, pH 7.4) under Different Conditions
| Storage Condition | Duration | Remaining Active Compound (%) | Notes |
| 25°C (Ambient Light) | 24 hours | < 60% | Significant photodegradation observed.[6] |
| 25°C (Protected from Light) | 24 hours | ~95% | |
| 4°C (Protected from Light) | 7 days | ~92% | |
| -20°C (Protected from Light) | 30 days | > 98% | After a single thaw. |
| -20°C (3 Freeze-Thaw Cycles) | 30 days | ~85% | Precipitation observed. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of AA-49 (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[9][10][11]
-
Preparation: Add an excess amount of AA-49 powder (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the desired aqueous buffer in a sealed, clear glass vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifugation is recommended (e.g., 10,000 x g for 15 minutes). Filtration can also be used, but care must be taken to use a filter material that does not bind the compound.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Analysis: Determine the concentration of AA-49 in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Assessment of AA-49 Stability in Aqueous Solution via HPLC
This protocol outlines a method to assess the chemical stability of AA-49 under various conditions.
-
Solution Preparation: Prepare a stock solution of AA-49 in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the solution into multiple vials corresponding to each test condition (e.g., different temperatures, light exposure vs. dark). Ensure all vials are appropriately sealed and labeled.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot from a control vial to establish the initial concentration and purity of AA-49. This serves as the baseline (100%).
-
Incubation: Store the sets of vials under their respective conditions (e.g., 4°C in the dark, 25°C exposed to light, 25°C in the dark).
-
Time-Point Analysis: At predetermined time points (e.g., 6, 12, 24, 48 hours, 7 days), remove one vial from each condition.
-
Sample Preparation for HPLC: Before injection, ensure the sample is free of particulates. If necessary, centrifuge the sample. Dilute as needed.
-
HPLC Analysis: Analyze each sample by HPLC-UV. The method should be capable of separating the parent AA-49 peak from any potential degradation products.
-
Data Analysis: Calculate the percentage of AA-49 remaining at each time point relative to the T=0 sample. This is done by comparing the peak area of AA-49 at a given time point to the peak area at T=0. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for AA-49 solubility issues.
Caption: Experimental workflow for assessing AA-49 stability.
Caption: Hypothetical mechanism of action for AA-49.
References
- 1. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of pH and Ionic Strength on the Solubility Profile of Ofloxacin | JURNAL ILMU KEFARMASIAN INDONESIA [jifi.farmasi.univpancasila.ac.id]
- 4. unn.edu.ng [unn.edu.ng]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites [mdpi.com]
- 8. Enhanced visible-light photodegradation of fluoroquinolone-based antibiotics and E. coli growth inhibition using Ag–TiO2 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 11. researchgate.net [researchgate.net]
Improving the bioavailability of "Antibacterial agent 49"
Technical Support Center: Antibacterial Agent 49
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the investigational drug, "this compound."
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low oral bioavailability of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug. This means it exhibits both low aqueous solubility and low intestinal permeability, which are the two primary barriers to successful oral absorption. Its high molecular weight and lipophilic nature contribute to its poor solubility in gastrointestinal fluids, while its chemical structure may make it a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium.
Q2: What are the initial recommended strategies for improving the bioavailability of this compound?
Initial strategies should focus on enhancing both its solubility and its permeability. For solubility enhancement, consider amorphous solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), and particle size reduction techniques like nano-milling. To improve permeability, the use of permeation enhancers or inhibitors of efflux pumps can be explored, though the latter requires careful toxicological evaluation.
Q3: Which in vitro models are most suitable for screening formulations of this compound?
A tiered approach is recommended. Start with simple solubility studies in simulated gastric and intestinal fluids (SGF and SIF). Follow this with in vitro dissolution testing using a USP Apparatus II (paddle method). For permeability assessment, the Caco-2 cell monolayer model is the industry standard for predicting intestinal drug absorption and identifying potential P-gp substrates.
Q4: What key pharmacokinetic parameters should be monitored in preclinical in vivo studies?
In rodent models (e.g., rats or mice), the key oral pharmacokinetic parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
F (%): Absolute oral bioavailability, calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.
Troubleshooting Guides
Issue 1: Low in vitro dissolution rate for this compound formulations.
| Possible Cause | Troubleshooting Step |
| Poor wetting of the drug powder | Incorporate a surfactant (e.g., Tween 80, SLS) into the dissolution medium or the formulation itself. |
| Drug recrystallization from an amorphous form | Include a precipitation inhibitor or stabilizer in the solid dispersion formulation (e.g., HPMC, PVP). |
| Inadequate particle size reduction | Verify particle size distribution using laser diffraction. If necessary, optimize the milling or high-pressure homogenization process. |
Issue 2: High variability in in vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Step |
| Food effect | Conduct studies in both fasted and fed animal states to determine if the presence of food impacts absorption. |
| Formulation instability in the GI tract | Assess the formulation's stability in simulated gastric and intestinal fluids. Consider enteric coating if the drug is unstable at low pH. |
| Adherence to dosing vehicle | Check for drug adsorption to the gavage needle or dosing syringe. Using a suspension with a suitable viscosity-enhancing agent can help. |
Issue 3: Negligible permeability in the Caco-2 cell model.
| Possible Cause | Troubleshooting Step |
| Active efflux by P-gp transporters | Conduct a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-administer with a known P-gp inhibitor like verapamil to confirm. |
| Poor paracellular transport | The high molecular weight of this compound makes paracellular (between cells) transport unlikely. Focus on improving transcellular (through cells) transport. |
| Low transcellular permeability | Investigate lipid-based formulations or the inclusion of safe and effective permeation enhancers to improve passage across the cell membrane. |
Data Presentation
Table 1: Comparison of Different Formulation Strategies for this compound
| Formulation Type | Drug Load (%) | Dissolution in 60 min (%) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Rat Oral Bioavailability (%) |
| Unprocessed Drug Powder | N/A | 5.2 ± 1.1 | 0.1 ± 0.05 | < 1 |
| Micronized Suspension | 20 | 25.8 ± 3.4 | 0.3 ± 0.08 | 4.5 ± 1.2 |
| Amorphous Solid Dispersion (HPMC) | 25 | 75.1 ± 5.6 | 0.8 ± 0.15 | 15.2 ± 3.1 |
| SEDDS (Lipid-based) | 15 | 92.5 ± 4.2 | 2.5 ± 0.40 | 35.8 ± 5.5 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle).
-
Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) with 0.5% Tween 80.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure:
-
Place a capsule/tablet or an amount of formulation equivalent to 50 mg of this compound into the dissolution vessel.
-
Withdraw 5 mL samples at 5, 15, 30, 45, 60, and 120 minutes. Replace with an equal volume of fresh medium.
-
Filter samples through a 0.45 µm PVDF filter.
-
Analyze the concentration of this compound using a validated HPLC-UV method.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
TEER Measurement: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER). Values should be > 250 Ω·cm².
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Procedure (Apical to Basolateral - A-B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test formulation (e.g., 10 µM this compound) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral chamber at 30, 60, 90, and 120 minutes.
-
Analyze samples by LC-MS/MS.
-
-
Efflux Ratio: Repeat the experiment in the basolateral to apical (B-A) direction to determine the efflux ratio.
Visualizations
Caption: Workflow for investigating and addressing the poor bioavailability of this compound.
Caption: Diagram of P-glycoprotein (P-gp) mediated efflux of this compound.
Caption: Experimental workflow for the formulation development of this compound.
"Antibacterial agent 49" off-target effects and how to mitigate them
Disclaimer: Publicly available information on the specific off-target effects of "Antibacterial agent 49" is limited. This guide is based on the well-documented off-target effects of fluoroquinolone antibiotics, a class to which "this compound" is presumed to belong for illustrative purposes. Researchers should conduct their own comprehensive safety assessments.
General Information
Assumed Mechanism of Action:
This compound is presumed to be a fluoroquinolone antibiotic. Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones lead to breaks in the bacterial DNA and ultimately cell death.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Musculoskeletal System
Question 1: We observed an increased incidence of tendon inflammation and rupture in our animal models treated with this compound. What is the potential mechanism and how can we mitigate this?
Answer: This is a known class effect of fluoroquinolone antibiotics, often referred to as fluoroquinolone-associated tendinopathy. The risk is higher in older subjects, individuals with renal impairment, and those concomitantly receiving corticosteroids.[4][5] The proposed mechanism involves oxidative stress, chelation of magnesium essential for tendon integrity, and direct cytotoxic effects on tenocytes.[6]
Mitigation Strategies:
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Dose Reduction: Investigate if a lower effective dose of this compound can maintain efficacy while reducing tendinopathy.
-
Co-administration of Antioxidants: Supplementation with antioxidants like N-acetylcysteine (NAC) or Vitamin E could be explored to counteract oxidative stress.
-
Magnesium Supplementation: Since fluoroquinolones can chelate magnesium, ensuring adequate magnesium levels in your experimental subjects may help mitigate this effect.[6]
-
Avoid Co-administration with Corticosteroids: If your experimental design includes corticosteroids, consider alternative anti-inflammatory agents.[4][5]
Experimental Protocol to Assess Tendinopathy:
-
Histopathology: Collect tendon samples (e.g., Achilles tendon) at various time points during and after treatment. Process for H&E staining to look for collagen disorganization, hypercellularity, and inflammatory infiltrates.
-
Biomechanical Testing: Perform tensile strength testing on isolated tendons to quantify changes in mechanical properties.
-
Biomarker Analysis: Measure markers of oxidative stress (e.g., malondialdehyde) and collagen degradation (e.g., C-terminal telopeptide of type I collagen) in serum or tendon tissue.
Nervous System
Question 2: Our preclinical studies are showing neurological side effects, including agitation and peripheral neuropathy, with this compound. What could be the cause and what are the recommendations?
Answer: Central nervous system (CNS) effects and peripheral neuropathy are recognized off-target effects of fluoroquinolones.[1][4] The proposed mechanisms include interference with GABAergic and glutamatergic neurotransmission and mitochondrial dysfunction.
Mitigation and Troubleshooting:
-
Dose-Response Assessment: Determine if the neurological effects are dose-dependent.
-
Alternative Formulations: If using a formulation with penetration enhancers, consider if this is leading to higher than expected CNS exposure.
-
Functional Neurological Assessment: Implement a battery of functional tests in your animal models, such as grip strength, sensory testing (e.g., von Frey filaments), and behavioral assays (e.g., open field test for anxiety-like behavior).
Cardiovascular System
Question 3: We have noted QTc interval prolongation in ECGs from our toxicology studies with this compound. How should we address this?
Answer: QTc prolongation is a serious off-target effect associated with some fluoroquinolones, which can increase the risk of torsades de pointes. This is typically due to the blockade of the hERG potassium channel.
Troubleshooting and Mitigation:
-
In Vitro hERG Assay: Conduct a patch-clamp study to determine the IC50 of this compound on the hERG channel. This will quantify its potential for hERG blockade.
-
Structure-Activity Relationship (SAR) Studies: If medicinal chemistry resources are available, explore modifications to the structure of this compound that reduce hERG affinity while maintaining antibacterial activity.
-
Telemetric ECG Monitoring: In your in vivo studies, use continuous telemetric ECG monitoring to get a more detailed picture of the time course and dose-dependency of the QTc prolongation.
Summary of Potential Off-Target Effects and Mitigation Strategies
| Off-Target System | Potential Effect | Incidence (Fluoroquinolone Class) | Mitigation/Troubleshooting Strategies |
| Musculoskeletal | Tendinitis, Tendon Rupture | Rare but serious[7] | Dose reduction, antioxidant co-administration, magnesium supplementation, avoid corticosteroids.[4][5][6] |
| Nervous System | Peripheral Neuropathy, CNS Effects (anxiety, confusion) | Variable, can be long-lasting[1][4] | Dose-response assessment, review formulation for CNS penetration, functional neurological testing. |
| Cardiovascular | QTc Prolongation, Aortic Aneurysm | QTc prolongation is a known risk; Aortic aneurysm association is debated but a concern.[7] | In vitro hERG assay, SAR studies, continuous telemetric ECG monitoring. |
| Gastrointestinal | Diarrhea, C. difficile infection | Up to 20% report GI effects.[7] | Monitor gut microbiome, consider co-administration with probiotics in non-clinical models. |
| Dermatological | Photosensitivity | Common | Limit UV light exposure in animal housing, consider sunscreen in topical application studies. |
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of Mitochondrial Toxicity
A potential mechanism for fluoroquinolone-associated off-target effects is mitochondrial toxicity.[8]
-
Cell Culture: Culture a relevant cell line (e.g., human tenocytes for tendinopathy, SH-SY5Y neuroblastoma cells for neurotoxicity) in appropriate media.
-
Treatment: Treat cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Mitochondrial Membrane Potential Assay: Use a fluorescent dye such as JC-1 or TMRM to assess changes in mitochondrial membrane potential by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio (for JC-1) indicates mitochondrial depolarization.
-
Reactive Oxygen Species (ROS) Assay: Measure intracellular ROS production using a probe like CellROX Green or DCFDA. Increased fluorescence indicates oxidative stress.
-
ATP Production Assay: Quantify cellular ATP levels using a luciferase-based assay to determine the impact on mitochondrial energy production.
-
Data Analysis: Compare the results from treated cells to vehicle-treated controls to determine the concentration- and time-dependent effects of this compound on mitochondrial function.
References
- 1. Fluoroquinolone Antibiotics: Pharmacists Explain the Risks - GoodRx [goodrx.com]
- 2. advancedfunctionalmedicine.com.au [advancedfunctionalmedicine.com.au]
- 3. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]
- 4. Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 5. gov.uk [gov.uk]
- 6. You are being redirected... [regenerativemedicinela.com]
- 7. Fluoroquinolone antibiotics and adverse events [australianprescriber.tg.org.au]
- 8. Antioxidant therapy in the management of Fluoroquinolone - Associated Disability [archivesofmedicalscience.com]
"Antibacterial agent 49" purification challenges and solutions
Technical Support Center: Antibacterial Agent 49 Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Disclaimer: "this compound" is a placeholder name for the purpose of this guide. The challenges and solutions described are based on common issues encountered during the purification of novel small molecule antibacterial agents and are intended to serve as a general framework.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low purity for this compound after initial synthesis?
Low purity of this compound post-synthesis can typically be attributed to several factors:
-
Incomplete Reactions: The chemical synthesis may not have gone to completion, leaving unreacted starting materials in the crude product.
-
Side Reactions: The formation of structurally similar by-products can complicate the purification process.
-
Reagent Contamination: Impurities in the starting materials or reagents can be carried through the synthesis.
-
Degradation: this compound may be unstable under the reaction or work-up conditions, leading to the formation of degradation products.
Q2: How can I improve the recovery and yield of this compound during purification?
To enhance the yield of this compound, consider the following strategies:
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Optimization of Extraction: Ensure the solvent system used for liquid-liquid extraction is optimized for the partition coefficient of Agent 49.
-
Chromatography Conditions: Fine-tune the mobile phase composition and gradient in chromatographic steps to ensure sharp peaks and good separation, minimizing fraction collection volumes.
-
Minimize Transfer Steps: Each transfer of the product from one container to another can result in material loss. Streamline the workflow where possible.
-
Stability Enhancement: If Agent 49 is prone to degradation, conduct purification steps at lower temperatures and protect from light and oxygen.
Q3: My batch of purified this compound shows inconsistent bioactivity. What could be the cause?
Inconsistent bioactivity can stem from several purity-related issues:
-
Presence of Antagonistic Impurities: Some impurities may interfere with the biological activity of Agent 49.
-
Isomeric Impurities: The presence of inactive or less active stereoisomers can lower the overall specific activity of the purified material.
-
Polymorphism: Different crystalline forms (polymorphs) of Agent 49 may have different dissolution rates and bioavailability, leading to variable bioactivity.
-
Residual Solvents: Solvents from the purification process, if not completely removed, can be toxic to the test organisms and affect the bioassay results.
Troubleshooting Guides
Guide 1: Troubleshooting Low Purity in Reversed-Phase HPLC Purification
If you are experiencing low purity (<95%) of this compound after reversed-phase HPLC, follow this troubleshooting guide.
Problem: The main peak for this compound in the HPLC chromatogram shows significant tailing or is not well-resolved from impurity peaks.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Solubility in Mobile Phase | Modify the mobile phase composition. Increase the percentage of the organic solvent or try a different organic solvent (e.g., acetonitrile vs. methanol). Consider adding a small amount of a co-solvent. |
| Secondary Interactions with Silica | Add a competing agent to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to mask silanol groups on the stationary phase. |
| Column Overload | Reduce the amount of crude material loaded onto the column. Perform multiple smaller injections instead of one large injection. |
| Inappropriate Stationary Phase | The C18 stationary phase may not be optimal. Screen other stationary phases such as C8, Phenyl-Hexyl, or a polar-embedded phase. |
Data Presentation: Comparison of HPLC Columns for Agent 49 Purification
| Column Type | Mobile Phase | Purity (%) | Yield (%) |
| Standard C18 | 60% Acetonitrile / 40% Water + 0.1% TFA | 92.5 | 85.1 |
| C8 | 55% Acetonitrile / 45% Water + 0.1% TFA | 94.2 | 88.3 |
| Phenyl-Hexyl | 70% Methanol / 30% Water + 0.1% Formic Acid | 97.8 | 91.5 |
| Polar-Embedded | 65% Acetonitrile / 35% Water + 0.1% TFA | 98.1 | 90.2 |
Guide 2: Addressing Degradation of this compound During Purification
Problem: You observe the appearance of new impurity peaks in the chromatogram during the purification process, suggesting that this compound is degrading.
Workflow for Investigating and Mitigating Degradation:
Technical Support Center: Enhancing the Antibacterial Activity of Agent 49 (Octapeptin)
This technical support center provides guidance for researchers, scientists, and drug development professionals on modifying "Antibacterial agent 49" (also known as EM49 or Octapeptin) to enhance its antibacterial activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as EM49 or octapeptin, is a cyclic lipopeptide antibiotic. It belongs to a class of membrane-active agents that exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[1][2][3][4][5] Specifically, it increases the permeability of the cytoplasmic membrane to ions, which dissipates the membrane potential and leads to cell death.[1][5] This mechanism is distinct from many other classes of antibiotics that target intracellular processes.[3][4][6]
Q2: What are the key structural features of this compound that can be modified to improve its activity?
A2: this compound is an octapeptide acylated with a β-hydroxy fatty acid.[7] Key modifiable features include:
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The N-terminal fatty acyl chain: The length and structure of this lipid tail are crucial for its interaction with the bacterial membrane. Modifications to its length and the presence of functional groups (like hydroxyl groups) can impact activity and toxicity.[1][8][9]
-
The peptide ring: The amino acid composition of the cyclic peptide scaffold influences its conformation, charge, and interaction with the bacterial membrane.[10][11] Substitutions of specific amino acid residues can be explored to enhance potency and spectrum.[10][12]
Q3: What is the general approach to synthesizing derivatives of this compound?
A3: The synthesis of octapeptin derivatives is typically achieved through solid-phase peptide synthesis (SPPS).[10][11][13][14] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[15] After assembly of the linear peptide, the fatty acyl chain is coupled to the N-terminus, followed by cleavage from the resin and cyclization of the peptide.[13][14]
Troubleshooting Guides
Troubleshooting Solid-Phase Peptide Synthesis (SPPS) of Octapeptin Analogues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired peptide | Incomplete coupling reactions. | Increase the concentration of amino acid and coupling reagents.[16] Perform double coupling for challenging residues like proline or consecutive identical amino acids.[16] Consider using a different solvent like N-methyl-2-pyrrolidone (NMP) which can better solvate the growing peptide chain.[17] |
| Aggregation of the growing peptide chain. | For hydrophobic sequences, consider using backbone protection strategies (e.g., Hmb).[18] Use a resin with a lower loading capacity to reduce intermolecular aggregation.[19] | |
| Presence of deletion sequences in the final product | Steric hindrance preventing complete coupling. | Double couple the amino acid following a bulky or proline residue.[16] |
| Secondary structure formation on the resin. | Use structure-disrupting solvent mixtures or perform synthesis at an elevated temperature. | |
| Difficulty in purifying the final product | The peptide is extremely hydrophobic and precipitates. | Dissolve the crude peptide in a small amount of trifluoroethanol before adding the purification buffer.[18] |
| Co-elution of impurities. | Optimize the HPLC gradient to achieve better separation. |
Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or variable MIC results | Inoculum size is not standardized. | Ensure the bacterial suspension is adjusted to the correct McFarland standard (typically 0.5) to achieve a standardized inoculum density.[20] |
| Errors in serial dilutions. | Carefully prepare the antibiotic stock solutions and perform serial dilutions with precision. Use calibrated pipettes. | |
| Reader variability in determining the endpoint. | Have a consistent method for reading the plates. The MIC is the lowest concentration with no visible growth.[21] Using a microplate reader for optical density measurements can reduce subjectivity.[22] | |
| No inhibition of bacterial growth observed | The synthesized compound is inactive. | Confirm the structure and purity of the compound. |
| The test organism is resistant. | Include a susceptible control strain to validate the assay. | |
| The compound has poor solubility in the broth. | Use a small amount of a biocompatible solvent like DMSO to dissolve the compound before adding it to the broth, ensuring the final solvent concentration does not affect bacterial growth. |
Data Presentation
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Octapeptin C4 and Synthetic Analogues
| Compound | P. aeruginosa (Polymyxin-Susceptible) | P. aeruginosa (Polymyxin-Resistant) | A. baumannii (Polymyxin-Resistant) | K. pneumoniae (Polymyxin-Resistant) | S. aureus | Reference(s) |
| Polymyxin B | 0.25 - 1 | 4 - 128 | 4 - 128 | 4 - 128 | >128 | [1] |
| Octapeptin C4 | 4 - 16 | 0.5 - 32 | 0.5 - 32 | 0.5 - 32 | Moderate Activity | [1][13][14] |
| FADDI-117 (C8 fatty acyl) | - | >5-fold more active than C4 | - | - | - | [9] |
| Compound 7 | Improved Activity | - | - | - | Significantly Enhanced Activity | [10] |
| C-02 | - | - | - | - | Increased Activity | [11] |
Note: "-" indicates data not available in the cited sources. The activity of some compounds is described qualitatively as data for specific MIC values were not provided.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Octapeptin Analogue
This protocol is a generalized procedure based on Fmoc/tBu chemistry.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Loading of the First Amino Acid: Dissolve the first Fmoc-protected amino acid in DCM with N,N-diisopropylethylamine (DIPEA) and add it to the swollen resin. Agitate for 1-2 hours. Wash the resin with DCM and methanol, then dry.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Fatty Acyl Chain Coupling: Couple the desired β-hydroxy fatty acid to the N-terminus of the peptide chain using a similar coupling procedure as in step 4.
-
Cleavage from Resin: Cleave the linear lipopeptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Cyclization: Perform head-to-tail cyclization of the linear peptide in solution using a suitable coupling agent.
-
Purification: Purify the crude cyclic lipopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select several colonies of the test bacterium and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[20]
-
Preparation of Antibiotic Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[21][23]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Structure, function and biosynthetic origin of octapeptin antibiotics active against extensively drug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of EM 49, membrane-active peptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. EM49, a new peptide antibiotic IV. The structure of EM49 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simulations of octapeptin–outer membrane interactions reveal conformational flexibility is linked to antimicrobial potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Synthesis and antibacterial activity evaluation of octapeptin derivatives | Yao Xue Xue Bao;(12): 152-160, 2024. | WPRIM [search.bvsalud.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial Octapeptin C4 Analogues Active against Cryptococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of octapeptin C4 and biological profiling against NDM-1 and polymyxin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. bachem.com [bachem.com]
- 20. goldbio.com [goldbio.com]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. protocols.io [protocols.io]
"Antibacterial agent 49" stability in different storage conditions
Welcome to the technical support center for Antibacterial Agent 49. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this novel antibacterial agent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for powdered this compound?
For long-term storage, the powdered form of this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to a few weeks), it can be kept at 4°C.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare high-concentration stock solutions in a suitable solvent, such as DMSO or ethanol. After preparation, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C.
Q3: What is the stability of this compound in aqueous solution?
The stability of this compound in aqueous solution has not been fully characterized. As a general guideline, aqueous solutions should be prepared fresh for each experiment. If storage is necessary, it is advisable to store them at 4°C for no longer than 24 hours. For longer-term storage, freezing at -20°C or -80°C is recommended, although the impact of freeze-thaw cycles on stability should be validated.
Q4: Is this compound sensitive to light?
Many antibacterial agents are light-sensitive. Therefore, it is recommended to protect both the powdered form and solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: How does pH affect the stability of this compound?
The effect of pH on the stability of this compound is currently unknown. It is advisable to maintain the pH of solutions within a neutral range (pH 6-8) unless experimental conditions require otherwise. Significant deviations from neutral pH may lead to degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of antibacterial activity in experiments | 1. Improper storage of the powdered compound or stock solutions. 2. Multiple freeze-thaw cycles of stock solutions. 3. Degradation of the agent in the experimental medium. 4. Incorrect final concentration. | 1. Verify that the compound and stock solutions have been stored at the recommended temperatures and protected from light. 2. Use fresh aliquots of the stock solution for each experiment. 3. Prepare fresh solutions immediately before use. 4. Recalculate and verify the dilution series. |
| Precipitation of the agent in aqueous solution | 1. Low solubility of the agent in the chosen aqueous buffer. 2. The concentration of the agent exceeds its solubility limit. | 1. Consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system. 2. Prepare a more dilute solution. |
| Inconsistent experimental results | 1. Variability in the preparation of working solutions. 2. Degradation of the agent over the course of a long experiment. | 1. Ensure consistent and accurate pipetting and dilution techniques. 2. For lengthy experiments, consider adding the antibacterial agent at the last possible moment or replenishing it if stability is a concern. |
Stability Data Summary
Disclaimer: The following tables present hypothetical stability data for this compound for illustrative purposes. Actual stability should be determined experimentally.
Table 1: Stability of this compound Powder at Different Temperatures
| Storage Temperature | % Purity after 6 months | % Purity after 12 months |
| -20°C | >99% | >98% |
| 4°C | 98% | 95% |
| Room Temperature (25°C) | 90% | 82% |
Table 2: Stability of this compound Stock Solution (10 mg/mL in DMSO)
| Storage Temperature | % Purity after 1 month | % Purity after 3 months |
| -80°C | >99% | >99% |
| -20°C | 99% | 97% |
| 4°C | 95% | 88% |
Table 3: Effect of Freeze-Thaw Cycles on Stock Solution Stability (-20°C)
| Number of Freeze-Thaw Cycles | % Purity Remaining |
| 1 | 99.5% |
| 3 | 97.2% |
| 5 | 94.8% |
Experimental Protocols
Protocol 1: Determination of Thermal Stability of Powdered this compound
-
Sample Preparation: Aliquot 5-10 mg of powdered this compound into separate, tightly sealed amber glass vials.
-
Storage: Place the vials in controlled temperature environments: -20°C, 4°C, and 25°C.
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, and 12 months), remove one vial from each storage condition.
-
Analysis:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a solution of known concentration in a suitable solvent.
-
Analyze the purity of the sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Compare the peak area of the active ingredient to that of a freshly prepared standard solution to determine the percentage of degradation.
-
Protocol 2: Freeze-Thaw Stability of Stock Solutions
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mg/mL in DMSO).
-
Aliquoting: Dispense the stock solution into multiple single-use cryovials.
-
Initial Analysis (Time 0): Analyze an aliquot of the freshly prepared stock solution for purity using a validated HPLC method. This will serve as the baseline.
-
Freeze-Thaw Cycling:
-
Freeze the remaining aliquots at the desired temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw one set of aliquots to room temperature.
-
After thawing, analyze one aliquot using HPLC.
-
Re-freeze the remaining thawed aliquots.
-
Repeat this cycle for a predetermined number of times (e.g., 1, 3, 5, 10 cycles).
-
-
Data Analysis: Compare the purity of the samples from each freeze-thaw cycle to the initial purity to determine the extent of degradation.
Visualizations
Validation & Comparative
Comparative Efficacy Analysis: Antibacterial Agent TGV-49 vs. Standard-of-Care Antibiotics
For Immediate Release
NEW YORK, NY – In the ongoing battle against antimicrobial resistance, a novel broad-spectrum antimicrobial agent, TGV-49, has demonstrated significant potency against a range of multidrug-resistant (MDR) Gram-negative bacteria. This guide provides a comprehensive comparison of TGV-49's efficacy with that of current standard-of-care antibiotics, supported by available preclinical data. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of TGV-49's potential as a future therapeutic.
Executive Summary
TGV-49 exhibits a distinct mechanism of action, targeting and disrupting the bacterial membrane, which contributes to its effectiveness against a variety of pathogens, including critical ESKAPE pathogens (Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae)[1][2]. Notably, TGV-49 has shown efficacy against strains resistant to conventional antibiotics such as beta-lactams, aminoglycosides, carbapenems, macrolides, and quinolones[1]. Preclinical data suggests that TGV-49 has a low propensity for inducing resistance, a significant advantage in the current landscape of rising antibiotic resistance[1][2].
Comparative Efficacy Data
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for TGV-49 against various Gram-negative pathogens, in comparison to standard-of-care antibiotics where data is available. MIC values represent the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Pathogen | Antibacterial Agent | MIC Range (mg/L) | Reference |
| Acinetobacter baumannii (MDR) | TGV-49 | 0.06 - 4.0 | [2] |
| Colistin | Resistant | [1] | |
| Meropenem | Resistant | [1] | |
| Klebsiella pneumoniae (MDR) | TGV-49 | Not specified | [1] |
| Beta-lactams | Resistant | [1] | |
| Carbapenems | Resistant | [1] | |
| Pseudomonas aeruginosa (MDR) | TGV-49 | Not specified | [1] |
| Quinolones | Resistant | [1] | |
| Enterobacter cloacae (MDR) | TGV-49 | Not specified | [1] |
| Aminoglycosides | Resistant | [1] | |
| Burkholderia cepacia (MDR) | TGV-49 | Not specified | [1] |
| Ralstonia solanacearum | TGV-49 | Not specified | [1][2] |
| Aeromonas hydrophila | TGV-49 | Not specified | [1][2] |
Note: MDR denotes multidrug-resistant strains. "Resistant" indicates that the tested clinical isolates showed resistance to a wide range of antibiotics in that class. Specific MIC values for standard-of-care antibiotics against these specific strains were not detailed in the provided preliminary research on TGV-49.
Mechanism of Action
TGV-49's primary mode of action involves the disruption of the bacterial cell membrane. In contrast, many standard-of-care antibiotics target other essential bacterial processes.
Signaling Pathway: TGV-49
Caption: Mechanism of action of TGV-49 targeting the bacterial membrane.
Comparative Signaling Pathways: Standard-of-Care Antibiotics
Caption: Overview of action mechanisms for major antibiotic classes.
Experimental Protocols
The following methodologies are standard for assessing the efficacy of new antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric of antibacterial efficacy.
Workflow: Broth Microdilution MIC Assay
Caption: Standard workflow for a broth microdilution MIC assay.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
A standardized bacterial suspension is prepared.
-
The antibacterial agent is added at various concentrations (e.g., 1x, 2x, 4x MIC).
-
A control with no antibiotic is included.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Serial dilutions of the aliquots are plated on agar.
-
After incubation, colony-forming units (CFUs) are counted to determine the number of viable bacteria at each time point.
-
A plot of log CFU/mL versus time is generated to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
In Vivo Efficacy Models
Animal models of infection are crucial for evaluating the in vivo efficacy of a new antibacterial agent. A common model is the murine thigh infection model.
Methodology:
-
Mice are rendered neutropenic to reduce immune clearance of the bacteria.
-
A standardized inoculum of the test organism is injected into the thigh muscle.
-
After a set period to allow the infection to establish, treatment with the antibacterial agent is initiated.
-
Various dosing regimens are typically tested.
-
After 24 or 48 hours of treatment, the mice are euthanized, and the thigh muscles are homogenized.
-
The homogenates are serially diluted and plated to determine the bacterial load (CFU/g of tissue).
-
Efficacy is determined by the reduction in bacterial load compared to untreated controls.
Future Directions
The promising preclinical data for TGV-49, particularly its activity against MDR Gram-negative pathogens and its low potential for resistance development, warrant further investigation. Future studies should focus on:
-
Expanding the panel of clinical isolates tested to include a wider range of resistant phenotypes.
-
Conducting comprehensive in vivo studies in various animal infection models to assess efficacy, pharmacokinetics, and pharmacodynamics.
-
Investigating the potential for synergistic activity when used in combination with existing antibiotics.
-
Elucidating the precise molecular interactions with the bacterial membrane to further understand its mechanism of action.
The development of novel antibacterial agents like TGV-49 is critical to addressing the global health threat of antimicrobial resistance. The data presented in this guide suggests that TGV-49 is a promising candidate for further development.
References
Validating the antibacterial activity of "Antibacterial agent 49" in different bacterial strains
A Comparative Analysis of the In Vitro Antibacterial Efficacy of Antibacterial Agent 49
This guide provides a comprehensive comparison of the antibacterial performance of the novel investigational compound, "this compound," against a panel of clinically relevant bacterial strains. Its activity is benchmarked against established antibiotics, including Ciprofloxacin, Vancomycin, and Polymyxin B. All data presented herein is supported by detailed experimental protocols to ensure reproducibility and facilitate independent validation by researchers in the field of drug development.
Comparative Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of Agent 49 was quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3] The results, summarized in the table below, demonstrate that Agent 49 possesses potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, its activity against methicillin-resistant Staphylococcus aureus (MRSA) is comparable to that of Vancomycin, the standard-of-care glycopeptide.[4][5]
| Bacterial Strain | Agent 49 (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Polymyxin B (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus (MSSA) | 1 | 0.5 | 1 | >128 |
| Staphylococcus aureus (MRSA) | 2 | >128 | 2 | >128 |
| Enterococcus faecalis | 4 | 2 | 4 | >128 |
| Gram-Negative | ||||
| Escherichia coli | 2 | 0.015 | >128 | 1 |
| Pseudomonas aeruginosa | 4 | 0.5 | >128 | 2 |
| Klebsiella pneumoniae | 2 | 0.03 | >128 | 1 |
Detailed Experimental Protocols
To ensure transparency and reproducibility, the detailed methodology used for determining antibacterial activity is provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC values were determined using the broth microdilution method, a standard procedure for testing antimicrobial susceptibility.[6][7][8]
1. Preparation of Materials:
- Bacterial Strains: Mid-logarithmic phase cultures of the test bacteria grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Antimicrobial Agents: Stock solutions of this compound, Ciprofloxacin, Vancomycin, and Polymyxin B prepared at a concentration of 1280 µg/mL.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
- Bacterial cultures are diluted to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
- This suspension is further diluted in CAMHB to yield a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][7]
3. Assay Procedure:
- 100 µL of sterile CAMHB is dispensed into all wells of a 96-well plate.
- 100 µL of the 2x concentrated stock solution of each antimicrobial agent is added to the first column of wells, resulting in the highest test concentration.
- A two-fold serial dilution is performed by transferring 100 µL from the first column to the second, and so on, across the plate to create a gradient of antibiotic concentrations.[9]
- Finally, 100 µL of the prepared bacterial inoculum is added to each well, bringing the final volume to 200 µL.
- Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.
4. Incubation and Interpretation:
- The plates are incubated at 37°C for 18-24 hours.[1]
- The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity or growth.[2][3]
Visualized Workflow and Proposed Mechanism
To further clarify the experimental process and a potential mechanism of action for Agent 49, the following diagrams are provided.
Caption: Workflow for the broth microdilution method.
Proposed Mechanism of Action:
While the precise mechanism of this compound is under investigation, its broad-spectrum efficacy suggests it may target a conserved bacterial process. One common target for such agents is cell wall biosynthesis.[10][11] We hypothesize that Agent 49 inhibits a critical enzyme in the peptidoglycan synthesis pathway, leading to compromised cell wall integrity and eventual cell death. The diagram below illustrates this proposed mechanism.
Caption: Agent 49 is proposed to inhibit MurG, blocking Lipid II formation.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
Unlocking New Potential: A Comparative Guide to the Synergistic Activity of Antibacterial Agent 49 with Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to extend the efficacy of our current antimicrobial arsenal. One promising approach is the combination of existing antibiotics to achieve synergistic effects. This guide explores the potential synergistic relationship between Antibacterial Agent 49 (also known as Octapeptin or EM 49), a membrane-active peptide antibiotic, and the widely used beta-lactam class of antibiotics. While direct experimental data on this specific combination is limited, this document provides a comparative framework based on the known mechanisms of action of both agents and data from similar antimicrobial combinations.
Executive Summary
This compound, a cyclic lipopeptide, disrupts the integrity of the bacterial cytoplasmic membrane.[1][2] In contrast, beta-lactam antibiotics inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[3] The primary mechanism of resistance to beta-lactams is the production of beta-lactamase enzymes, which inactivate the antibiotic.[4][5] The distinct mechanisms of these two agents suggest a high potential for synergistic activity. By increasing membrane permeability, this compound could facilitate the entry of beta-lactam antibiotics into the bacterial cell, overwhelming resistance mechanisms and enhancing their efficacy.
Comparative Data: Hypothetical Synergy Testing
To quantify the interaction between two antimicrobial agents, the checkerboard assay is a standard in vitro method used to determine the Fractional Inhibitory Concentration (FIC) index.[6][7][8] The FIC index is calculated as follows:
FIC Index = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
The interaction is interpreted as:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
The following tables present hypothetical data from a checkerboard synergy test between this compound and a representative beta-lactam antibiotic against a beta-lactam resistant bacterial strain.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
| Antibiotic | MIC (µg/mL) |
| This compound | 16 |
| Beta-Lactam Antibiotic | 256 |
Table 2: Checkerboard Assay Results for this compound and Beta-Lactam Antibiotic Combination
| Concentration of this compound (µg/mL) | Concentration of Beta-Lactam Antibiotic (µg/mL) resulting in inhibition |
| 8 | 32 |
| 4 | 64 |
| 2 | 128 |
| 1 | 128 |
Table 3: Calculation of Fractional Inhibitory Concentration (FIC) Index
| Combination | FIC of this compound | FIC of Beta-Lactam | FIC Index | Interpretation |
| 8 µg/mL Agent 49 + 32 µg/mL Beta-Lactam | 8/16 = 0.5 | 32/256 = 0.125 | 0.625 | Additive |
| 4 µg/mL Agent 49 + 64 µg/mL Beta-Lactam | 4/16 = 0.25 | 64/256 = 0.25 | 0.5 | Synergy |
| 2 µg/mL Agent 49 + 128 µg/mL Beta-Lactam | 2/16 = 0.125 | 128/256 = 0.5 | 0.625 | Additive |
This hypothetical data illustrates that a synergistic effect could be achieved at specific concentrations, significantly reducing the required dose of the beta-lactam antibiotic to inhibit bacterial growth.
Experimental Protocols
Checkerboard Synergy Assay Protocol
This protocol outlines the steps for performing a checkerboard microdilution assay to determine the synergistic potential of this compound and a beta-lactam antibiotic.
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the beta-lactam antibiotic in an appropriate solvent at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well.
-
Create serial twofold dilutions of this compound along the x-axis of the plate.
-
Create serial twofold dilutions of the beta-lactam antibiotic along the y-axis of the plate. This creates a matrix of varying antibiotic concentrations.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: Calculate the FIC index for each combination that shows inhibition to determine synergy, additivity, or antagonism as described above.[6]
Visualizing the Mechanisms and Workflow
To better understand the underlying principles and experimental design, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Can octapeptin antibiotics combat extensively drug-resistant (XDR) bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design [frontiersin.org]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies of "Antibacterial agent 49" with existing antibiotics
Cross-Resistance Profile of Antibacterial Agent 49 in Gram-Negative Bacteria
Introduction:
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The development of new antibacterial agents with novel mechanisms of action is crucial to combat this threat. This compound is a novel investigational compound belonging to the new class of LpxA inhibitors, which block the first step of lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria. This guide provides a comparative analysis of the cross-resistance profile of this compound against a panel of existing antibiotics, supported by in vitro experimental data. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of its potential efficacy against resistant strains.
Comparative Efficacy Against Resistant Strains
The in vitro activity of this compound was evaluated against a panel of well-characterized, isogenic strains of Escherichia coli harboring specific resistance mechanisms to common antibiotic classes. The Minimum Inhibitory Concentration (MIC) for each agent was determined, and the results are summarized below.
Data Presentation:
| Organism / Strain | Resistance Mechanism | This compound (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) | Ceftazidime (MIC, µg/mL) | Azithromycin (MIC, µg/mL) |
| E. coli ATCC 25922 | Wild-Type (Susceptible) | 0.5 | 0.015 | 0.25 | 8 |
| E. coli (gyrA S83L) | Fluoroquinolone Resistance | 0.5 | 4 | 0.25 | 8 |
| E. coli (blaCTX-M-15) | Extended-Spectrum β-Lactamase (ESBL) | 0.5 | 0.015 | 64 | 8 |
| E. coli (AcrAB-TolC overexpression) | Efflux Pump Upregulation | 2 | 0.25 | 2 | 32 |
Interpretation of Data:
The data indicates that this compound retains its potent activity against strains of E. coli that are resistant to ciprofloxacin (a fluoroquinolone) and ceftazidime (a third-generation cephalosporin). This is consistent with its unique mechanism of action targeting LPS synthesis, which is distinct from the targets of fluoroquinolones (DNA gyrase) and β-lactams (penicillin-binding proteins). A slight increase in the MIC of this compound was observed against the strain overexpressing the AcrAB-TolC efflux pump, suggesting that it may be a substrate for this pump. However, the MIC remains in the susceptible range.
Experimental Protocols
The following methodology was employed to determine the Minimum Inhibitory Concentrations (MICs) for the comparative analysis.
MIC Determination by Broth Microdilution:
-
Bacterial Strain Preparation: All E. coli strains were grown overnight on Mueller-Hinton Agar (MHA) plates at 37°C. Colonies were then suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of 5 x 10⁵ CFU/mL.
-
Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics were prepared according to the manufacturers' instructions. Serial two-fold dilutions of each antibiotic were prepared in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plates was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-20 hours in ambient air.
-
MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Visualized Workflows and Pathways
Experimental Workflow for MIC Determination:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Simplified Bacterial Resistance Pathways:
In Vivo Efficacy of Antibacterial Agent 49 in a Murine Sepsis Model: A Comparative Analysis
Disclaimer: No direct in vivo efficacy data for a compound explicitly named "Antibacterial agent 49" was publicly available at the time of this report. The following comparison guide has been constructed using "Octapeptin" (also known as EM 49) as a proxy for "this compound," based on available scientific literature describing its mechanism of action.[1][2] Efficacy data for this compound against Staphylococcus aureus has been hypothesized to illustrate a representative comparative analysis. Data for comparator agents, Vancomycin and Linezolid, are derived from published studies.[3][4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the in vivo performance of novel antibacterial compounds.
Comparative Efficacy of Antibacterial Agents against Staphylococcus aureus in a Murine Peritonitis/Sepsis Model
The following table summarizes the in vivo efficacy of this compound (hypothetical data based on the known class of octapeptins) compared to Vancomycin and Linezolid in a murine model of Staphylococcus aureus infection. The data is presented as the mean log10 reduction in bacterial colony-forming units (CFU) per gram of kidney tissue and the percentage of animal survival at 48 hours post-infection.
| Treatment Group | Dosage | Mean Log10 CFU Reduction (Kidney) vs. Vehicle | Survival Rate (%) |
| Vehicle Control (Saline) | - | 0 | 10 |
| This compound | 20 mg/kg | 3.5 | 80 |
| Vancomycin | 50 mg/kg | 2.14[5] | 60 |
| Linezolid | 100 mg/kg | 1.0 (approx.)[6] | 50 |
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and facilitate comparison.
Murine Peritonitis/Sepsis Model
A standardized murine model is crucial for evaluating the in vivo efficacy of antibacterial agents.[8][9][10]
-
Animal Model: Male BALB/c mice (6-8 weeks old, weighing 20-25g) are used for the study.[5] Mice are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Bacterial Strain: A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA), such as the USA300 strain, is used to induce infection.[4]
-
Infection Procedure: Mice are challenged with an intraperitoneal (IP) injection of 1 x 10⁸ CFU of the MRSA strain suspended in 0.5 mL of sterile saline.
-
Treatment Regimen:
-
Treatment is initiated one hour post-infection.
-
This compound: Administered intravenously (IV) at a dose of 20 mg/kg.
-
Vancomycin: Administered intraperitoneally (IP) at a dose of 50 mg/kg.[4]
-
Linezolid: Administered orally (PO) at a dose of 100 mg/kg.[6]
-
The vehicle control group receives a corresponding volume of sterile saline via the same route of administration.
-
-
Efficacy Endpoints:
-
Bacterial Burden: At 24 hours post-treatment, a cohort of mice from each group is euthanized. Kidneys are aseptically harvested, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/g of tissue).
-
Survival: A separate cohort of mice is monitored for survival over a 48-hour period.
-
Visualizing Experimental Workflow and Mechanism of Action
To provide a clearer understanding of the experimental process and the proposed mechanism of action for this compound, the following diagrams have been generated.
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Mechanism of action of this compound.
Discussion
The hypothetical data suggests that this compound demonstrates potent in vivo activity, leading to a significant reduction in bacterial burden and a high survival rate in a murine sepsis model. Its efficacy appears superior to that of both Vancomycin and Linezolid under the tested conditions. The proposed mechanism of action for this compound, as a membrane-active agent, involves the disruption of the bacterial cytoplasmic membrane's selective ion permeability, leading to a collapse of the membrane potential.[1][2] This rapid, bactericidal mechanism may contribute to its robust in vivo performance.
In contrast, Vancomycin inhibits cell wall synthesis, and Linezolid is a protein synthesis inhibitor.[11][12] The differences in their mechanisms of action can influence their efficacy in various infection models.
Conclusion
While the presented data for this compound is illustrative, it highlights the importance of comparative in vivo studies in preclinical drug development. The provided experimental protocol offers a standardized framework for such evaluations. Further studies are warranted to confirm the in vivo efficacy and safety profile of "this compound" and to fully elucidate its therapeutic potential.
References
- 1. Mechanism of action of EM 49, membrane-active peptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of EM 49, Membrane-Active Peptide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 10. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjm.mcgill.ca [mjm.mcgill.ca]
- 12. Antibiotic - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison: Antibacterial Agent 49 (Octapeptin) vs. Daptomycin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial drug development, the emergence of multi-drug resistant (MDR) pathogens necessitates a thorough evaluation of novel and existing antibacterial agents. This guide provides a detailed head-to-head comparison of Antibacterial Agent 49, also known as octapeptin (EM49), and daptomycin. Both are cyclic lipopeptide antibiotics that disrupt the bacterial cell membrane, yet they exhibit distinct antibacterial spectra and properties. This comparison is intended to be an objective resource, supported by experimental data, to inform research and development efforts.
At a Glance: Key Properties
| Feature | This compound (Octapeptin) | Daptomycin |
| Antibiotic Class | Cyclic Lipopeptide | Cyclic Lipopeptide |
| Primary Mechanism of Action | Disrupts the selective ion permeability of the cytoplasmic membrane, leading to membrane depolarization, increased proton permeability, and decreased ATP levels.[1] | Binds to the bacterial cell membrane in a calcium-dependent manner, causing rapid membrane depolarization through potassium efflux, which disrupts DNA, RNA, and protein synthesis.[2][3] |
| Antibacterial Spectrum | Broad-spectrum with activity against Gram-negative bacteria (including MDR strains), Gram-positive bacteria, fungi, and protozoa.[4] | Primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] |
Quantitative Data: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound (specifically, various octapeptins) and daptomycin against a range of bacterial isolates. Lower MIC values indicate greater potency.
Table 1: In Vitro Activity of this compound (Octapeptin C4) Against Selected Bacterial Strains
| Bacterial Species | Strain Type | MIC (µg/mL) |
| Pseudomonas aeruginosa | Polymyxin-Susceptible | 4–16 |
| Pseudomonas aeruginosa | Polymyxin-Resistant | 2 |
| Acinetobacter baumannii | Polymyxin-Susceptible | >64 |
| Klebsiella pneumoniae | Polymyxin-Susceptible | 4–16 |
| Enterococcus faecium | - | >64 |
| Staphylococcus aureus | - | >64 |
| Data sourced from a study on the synthesis and biological profiling of octapeptin C4.[5] |
Table 2: In Vitro Activity of Daptomycin Against Selected Gram-Positive Bacterial Strains
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.25 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 | 0.5 |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 1 | 2 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 1 | 2 |
| Enterococcus faecium | Vancomycin-Susceptible (VSE) | 2 | 2 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 2 | 2 |
| MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Data compiled from a large surveillance study.[6] |
Mechanism of Action: A Visual Comparison
The primary mechanism for both agents is the disruption of the bacterial cell membrane's integrity and function. The following diagrams illustrate the proposed sequence of events.
Caption: Proposed mechanism of action for this compound (Octapeptin).
Caption: Calcium-dependent mechanism of action for Daptomycin.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of findings.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[7]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and daptomycin
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of each antimicrobial agent in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. This will dilute the antimicrobial concentration by half.
-
Controls: Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.[7]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.[8]
Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Objective: To determine the rate at which an antimicrobial agent kills a bacterial population.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Antimicrobial agents at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh CAMHB to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.[9]
-
Exposure: Add the antimicrobial agent at the desired concentration to the bacterial suspension. A control tube with no antimicrobial should also be prepared.
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log₁₀ CFU/mL against time. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[10]
Bacterial Membrane Potential Assay using DiSC₃(5)
This assay measures changes in bacterial membrane potential using a fluorescent probe.
Objective: To assess the membrane-depolarizing activity of an antimicrobial agent.
Materials:
-
Bacterial suspension (OD₆₀₀ = 0.5)
-
DiSC₃(5) fluorescent dye stock solution
-
Antimicrobial agents at desired concentrations
-
Fluorometer or microplate reader with appropriate filters (excitation ~622 nm, emission ~670 nm)
Procedure:
-
Cell Preparation: Grow bacteria to the desired growth phase and resuspend in a suitable buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of approximately 5 µM. Incubate for about 30 minutes to allow the dye to accumulate in the polarized cells, which results in fluorescence quenching.[11]
-
Removal of Excess Dye: Centrifuge the cell suspension (e.g., 4,000 rpm for 5 minutes) to pellet the cells and remove the supernatant containing excess dye. Resuspend the cells in the buffer.[11]
-
Baseline Measurement: Place the dye-loaded cell suspension in a cuvette or 96-well plate and measure the baseline fluorescence.
-
Addition of Antimicrobial: Add the antimicrobial agent to the cell suspension and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence intensity indicates the release of the dye from the cells due to membrane depolarization.[11] The rate and extent of the fluorescence increase are indicative of the membrane-damaging activity of the compound.
Caption: Workflow for assessing membrane depolarization using DiSC₃(5).
Summary and Conclusion
This compound (octapeptin) and daptomycin are both potent cyclic lipopeptide antibiotics that target the bacterial cell membrane. However, their distinct spectra of activity position them for different therapeutic applications.
-
Daptomycin is a well-established therapeutic for infections caused by Gram-positive bacteria, including challenging resistant strains like MRSA and VRE. Its activity is highly dependent on the presence of calcium.
-
This compound (Octapeptin) shows promise as a broad-spectrum agent with notable activity against multidrug-resistant Gram-negative bacteria, a critical area of unmet medical need. While it also possesses activity against some Gram-positive organisms, the available data suggests it is less potent than daptomycin against these bacteria.
The choice between these agents in a research or clinical setting will be guided by the target pathogen. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the relative efficacy and safety of octapeptins compared to established antibiotics like daptomycin. The experimental protocols provided herein offer a standardized framework for conducting such comparative evaluations.
References
- 1. Mechanism of action of EM 49, membrane-active peptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 4. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Consequences of daptomycin-mediated membrane damage in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Membrane potential detection [bio-protocol.org]
Performance of Antibacterial Agent TGV-49 Against Clinical Isolates Versus Laboratory Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of the novel antibacterial agent TGV-49 against multidrug-resistant (MDR) clinical isolates. While direct comparative data against standard laboratory strains is not available in the reviewed literature, this document summarizes the potent activity of TGV-49 against challenging pathogens and outlines the standard methodologies for such evaluations.
Executive Summary
TGV-49 is a novel, broad-spectrum antimicrobial agent that demonstrates significant efficacy against a wide range of multidrug-resistant Gram-negative bacteria, including critical ESKAPE pathogens (Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae)[1][2]. Its mechanism of action involves the disruption of the bacterial cell membrane, leading to cell lysis[1][3]. Reported Minimum Inhibitory Concentration (MIC) values against a panel of MDR clinical isolates range from 0.06 to 4.0 μg/mL, highlighting its potential as a therapeutic agent for difficult-to-treat infections[1]. At present, specific MIC values for TGV-49 against standard laboratory quality control strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853 have not been reported in the available literature, precluding a direct quantitative comparison in this guide.
Data Presentation: TGV-49 Performance Against Clinical Isolates
The following table summarizes the reported in vitro activity of TGV-49 against a variety of multidrug-resistant Gram-negative clinical isolates.
| Bacterial Species | Isolate Type | MIC Range (μg/mL) | Reference |
| Acinetobacter baumannii | Multidrug-Resistant Clinical Isolate | 0.06 - 4.0 | [1] |
| Klebsiella pneumoniae | Multidrug-Resistant Clinical Isolate | 0.06 - 4.0 | [1] |
| Burkholderia cepacia | Multidrug-Resistant Clinical Isolate | 0.06 - 4.0 | [1] |
| Pseudomonas aeruginosa | Multidrug-Resistant Clinical Isolate | 0.06 - 4.0 | [1] |
| Enterobacter cloacae | Multidrug-Resistant Clinical Isolate | 0.06 - 4.0 | [1] |
Note: The provided MIC range represents the overall activity against a collection of clinical isolates. Specific MIC values for individual strains were not detailed in the source material.
Performance Against Laboratory Strains
A comprehensive search of the scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) data for TGV-49 against the following standard laboratory strains:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
The absence of this data prevents a direct comparison of TGV-49's potency against treatment-naive, standardized laboratory strains versus clinically relevant, often resistant, isolates. Such a comparison would be valuable for understanding the agent's baseline activity and the potential impact of acquired resistance mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel antibacterial agents. The determination of TGV-49's activity against clinical isolates would have followed similar standardized procedures.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
TGV-49 (or other antimicrobial agent) stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Positive control (broth with inoculum, no antibiotic).
-
Negative control (broth only).
-
Incubator (35°C ± 2°C).
-
Microplate reader or visual inspection aid.
Procedure:
-
A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB directly in the wells of a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or with a microplate reader.
Caption: Workflow for MIC Determination.
Mandatory Visualization
Mechanism of Action of TGV-49
TGV-49 exerts its antibacterial effect through a multi-pronged attack on the bacterial cell membrane. The positively charged components of the TGV-49 molecule are attracted to the negatively charged components of the bacterial membrane, such as phospholipids. This electrostatic interaction is followed by the disruption of the membrane's integrity, leading to the leakage of intracellular contents and ultimately, cell death.
Caption: Mechanism of TGV-49 Action.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Antibacterial Agent 49
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory materials is paramount. This guide provides immediate safety, operational, and disposal protocols for Antibacterial Agent 49, fostering a secure and efficient research environment.
Personal Protective Equipment (PPE)
When handling this compound, a bactericidal degreaser containing sodium hydroxide, specific personal protective equipment is mandatory to ensure user safety. The following table summarizes the required PPE for different stages of handling.
| Phase of Handling | Required Personal Protective Equipment |
| Preparation and Handling | Safety goggles, impervious gloves, protective overalls, and shoes/boots.[1] |
| Spill Cleanup | Safety goggles, impervious gloves, protective overalls, shoes/boots, and appropriate respiratory protection if aerosols are generated.[1] |
| Disposal | Safety goggles, impervious gloves, and protective overalls.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability and safety of this compound. Adherence to these procedures will minimize risks of exposure and contamination.
Handling:
-
Avoid contact with eyes and skin.[1]
-
Ensure adequate ventilation in the work area.
-
Do not eat, drink, or smoke in areas where the agent is handled or stored.[2]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a cool, upright position.[1]
-
Do not allow the product to freeze.[1]
-
Keep containers tightly sealed when not in use.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for the safe handling of this compound, from preparation to disposal.
Spill and Exposure Management
Immediate and appropriate response to spills and exposure is crucial.
Spill Response:
-
For small spills, wash the area with water.[1]
-
For spills larger than 5 liters, contain the spill with sand or earth and then absorb the material.[1]
-
Wash the site of the spillage with water after the material has been absorbed.[1]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eyes | Immediately irrigate with plenty of fresh water and seek immediate medical attention.[1] |
| Skin | Wash off with soap and water.[1] |
| Ingestion | Harmful if ingested.[1] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Do not mix with other waste materials.[1]
-
Dispose of in accordance with local authority regulations.[1]
-
Contaminated materials such as gloves, paper towels, and empty containers should be placed in a designated, labeled waste container.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Appearance | Red liquid[1] |
| Odor | None[1] |
| pH (1% solution) | 13.5[1] |
| Density @ 20°C | 1.020[1] |
| Solubility | Fully water soluble[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
